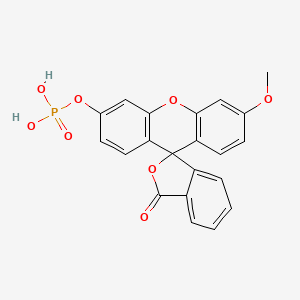

3-O-methylfluorescein phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H15O8P |

|---|---|

Molecular Weight |

426.3 g/mol |

IUPAC Name |

(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |

InChI |

InChI=1S/C21H15O8P/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21/h2-11H,1H3,(H2,23,24,25) |

InChI Key |

QWBZNOKUBXSLRE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |

Synonyms |

3-O-methylfluorescein phosphate 3-O-MFP |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3-O-Methylfluorescein Phosphate (3-OMFP): A Fluorogenic Substrate for Phosphatase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylfluorescein phosphate (B84403) (3-OMFP) is a highly sensitive and widely utilized fluorogenic substrate for the detection of a variety of phosphatases, including alkaline phosphatases and protein phosphatases. This non-fluorescent molecule is enzymatically hydrolyzed to yield the highly fluorescent product, 3-O-methylfluorescein (3-OMF), providing a direct and continuous method for monitoring enzyme activity. Its application is pivotal in enzyme kinetics, high-throughput screening (HTS) for inhibitor discovery, and biochemical assay development. This guide provides an in-depth overview of 3-OMFP's mechanism, physicochemical properties, experimental protocols, and key applications.

Introduction and Mechanism of Action

3-O-Methylfluorescein phosphate belongs to the fluorescein (B123965) family of dyes, modified with a phosphate group that quenches its inherent fluorescence. The core utility of 3-OMFP lies in its role as a substrate for phosphatases—enzymes that catalyze the removal of phosphate groups from molecules.

The enzymatic reaction involves the hydrolytic cleavage of the phosphate ester bond in 3-OMFP. This dephosphorylation event releases the phosphate group and generates the highly fluorescent product, 3-O-methylfluorescein. The resulting fluorescence intensity is directly proportional to the amount of 3-OMF produced and can be continuously monitored to determine the rate of the enzymatic reaction. This principle is fundamental to its use in kinetic studies and screening assays.

Caption: Enzymatic conversion of non-fluorescent 3-OMFP to fluorescent 3-OMF.

Physicochemical and Spectral Properties

The utility of 3-OMFP and its product is defined by their distinct chemical and spectral characteristics. 3-OMFP is typically supplied as a stable salt, such as the cyclohexylammonium salt, which is soluble in water and organic solvents like DMSO. The dephosphorylated product, 3-OMF, exhibits pH-dependent fluorescence, with optimal signal achieved at physiological to slightly alkaline pH (7.5-8.5).[1]

Table 1: Physicochemical Properties

| Property | This compound (Parent) | 3-O-Methylfluorescein (Product) |

| IUPAC Name | (6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-xanthen]-3'-yl) dihydrogen phosphate | 3'-hydroxy-6'-methoxyspiro[isobenzofuran-1(3H),9'-xanthen]-3-one |

| Molecular Formula | C₂₁H₁₅O₈P | C₂₁H₁₄O₅ |

| Molecular Weight | 426.31 g/mol | 346.33 g/mol |

| CAS Number | 16019996 | 65144-30-1 |

| Appearance | Solid | Light red to brown powder |

| Solubility | Soluble in Water, DMSO | Soluble in DMSO |

Table 2: Spectral and Photophysical Properties of 3-O-Methylfluorescein

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~490 nm | pH 7.5 - 8.5[1] |

| Emission Maximum (λem) | ~525 nm | pH 7.5 - 8.5[1] |

| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ (Fluorescein)¹ | at 490 nm, pH > 8 |

| Fluorescence Quantum Yield (ΦF) | 0.85 - 0.92 | Standardized conditions[1] |

¹Value for the parent compound fluorescein is provided as a close approximation.

Enzymatic Kinetics

3-OMFP serves as a high-affinity substrate for several classes of phosphatases. Its kinetic parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing enzyme-substrate interactions and for designing quantitative assays. For instance, when used with (Na⁺ + K⁺)-ATPase, 3-OMFP exhibits a significantly lower Kₘ and higher Vₘₐₓ compared to the conventional substrate, p-nitrophenyl phosphate (NPP), indicating a higher affinity and faster turnover rate.[2]

Table 3: Comparative Enzyme Kinetic Parameters

| Enzyme | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) |

| (Na⁺ + K⁺)-ATPase | 3-OMFP | ~27.5 µM (Calculated)² | ~2x that of NPP[2] |

| (Na⁺ + K⁺)-ATPase | p-NPP | 2.75 mM³ | - |

| Alkaline Phosphatase | 3-OMFP | Enzyme and condition dependent | Enzyme and condition dependent |

²Calculated based on a reported Kₘ for NPP of 2.75 mM and the finding that the Kₘ for 3-OMFP is "2 orders of magnitude less" (i.e., 100-fold lower)[2]. ³Reported Kₘ for p-NPP with Bacillus subtilis alkaline phosphatase[3].

Synthesis Protocol Outline

The synthesis of aryl phosphates like 3-OMFP from their corresponding phenols (3-O-methylfluorescein) is a standard organophosphorus reaction. While various methods exist, a common approach involves phosphorylation using phosphorus oxychloride (POCl₃) in the presence of a base.

Principle: The hydroxyl group of 3-O-methylfluorescein acts as a nucleophile, attacking the phosphorus center of POCl₃. A base, such as pyridine (B92270) or triethylamine, is used to neutralize the HCl byproduct generated during the reaction. Subsequent hydrolysis of the resulting dichlorophosphate (B8581778) intermediate yields the final phosphate monoester.

Materials:

-

3-O-Methylfluorescein

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous pyridine or triethylamine

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Aqueous buffer for hydrolysis (e.g., bicarbonate solution)

Generalized Procedure:

-

Dissolution: Dissolve 3-O-methylfluorescein in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath (0 °C).

-

Phosphorylation: Add phosphorus oxychloride dropwise to the cooled solution, followed by the slow addition of a base (e.g., pyridine).

-

Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cold aqueous buffer to hydrolyze the intermediate.

-

Purification: Purify the final product, this compound, using techniques such as column chromatography or recrystallization.

Experimental Protocols

General Phosphatase Activity Assay

This protocol provides a template for measuring phosphatase activity in a 96-well microplate format. All measurements should be performed in duplicate or triplicate.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.1 mM ZnCl₂, and 1 mM DTT. (Note: Optimal buffer composition may vary depending on the specific phosphatase).

-

3-OMFP Stock Solution: 10 mM in DMSO. Store at -20°C, protected from light.

-

Enzyme Solution: Purified phosphatase diluted to the desired concentration in cold Assay Buffer.

-

Stop Solution (Optional): 0.5 M NaOH.

Procedure:

-

Prepare Substrate Working Solution: Dilute the 10 mM 3-OMFP stock solution to a final concentration of 20 µM (or 2x the desired final assay concentration) in Assay Buffer.

-

Set up Plate:

-

Test Wells: Add 50 µL of the enzyme solution.

-

Blank Wells (No Enzyme): Add 50 µL of Assay Buffer.

-

Positive Control Wells (Optional): Add 50 µL of a known active enzyme solution.

-

-

Initiate Reaction: Add 50 µL of the 20 µM 3-OMFP working solution to all wells to start the reaction (final 3-OMFP concentration will be 10 µM in a 100 µL volume).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

-

Fluorescence Measurement:

-

Kinetic Assay: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence microplate reader.

-

Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding 25 µL of Stop Solution (optional) and then measure the final fluorescence intensity.

-

-

Data Acquisition: Set the plate reader to an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

For kinetic assays, determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the reaction rate against the enzyme concentration or substrate concentration (for Kₘ/Vₘₐₓ determination).

-

Caption: Standard workflow for a 96-well plate-based phosphatase assay using 3-OMFP.

High-Throughput Screening (HTS) for Inhibitors

The assay can be adapted for HTS to identify potential phosphatase inhibitors. The workflow is modified to include a compound pre-incubation step.

Caption: Logical workflow for an HTS campaign to discover phosphatase inhibitors.

Conclusion

This compound is a robust and versatile tool for researchers in basic science and drug discovery. Its high sensitivity, continuous signal, and suitability for high-throughput formats make it a superior choice for the quantitative study of phosphatase activity. By understanding its chemical properties and optimizing assay conditions as outlined in this guide, researchers can effectively leverage 3-OMFP to advance their studies of enzyme function and identify novel therapeutic agents.

References

Principle of Action of 3-O-Methylfluorescein Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylfluorescein phosphate (B84403) (3-OMFP) is a highly sensitive and widely utilized fluorogenic substrate in biochemical assays to determine the activity of various phosphatases. Its utility spans basic research to high-throughput screening (HTS) for drug discovery. This technical guide provides an in-depth overview of the core principle of action of 3-OMFP, detailed experimental protocols, and a summary of its quantitative parameters.

Core Principle of Action

The fundamental principle behind 3-OMFP lies in its enzymatic conversion from a non-fluorescent molecule to a highly fluorescent product. In its phosphorylated state, 3-OMFP exhibits minimal fluorescence. However, in the presence of a phosphatase, the enzyme catalyzes the hydrolysis of the phosphate group from the 3-OMFP molecule. This dephosphorylation event yields the product 3-O-methylfluorescein (3-OMF), which is a strong fluorophore.[1][2] The intensity of the fluorescence emitted by 3-OMF is directly proportional to the amount of product formed, which in turn is a measure of the phosphatase activity. This relationship allows for the continuous and real-time monitoring of enzyme kinetics.[3]

The enzymatic reaction can be summarized as follows:

3-O-Methylfluorescein Phosphate (non-fluorescent) + H₂O ---(Phosphatase)--> 3-O-Methylfluorescein (fluorescent) + Inorganic Phosphate

This principle makes 3-OMFP a valuable tool for studying a variety of phosphatases, including:

-

Alkaline Phosphatases [4][]

-

Protein Tyrosine Phosphatases (PTPs) , such as PTEN, CDC25B, PTP1B, and LYP[1][6][7]

-

(Na+ + K+)-ATPase [8]

-

Plasma Membrane Ca2+-ATPase [3]

-

Dual Specificity Phosphatase 22 (DUSP22) [9]

The red-shifted excitation and emission spectra of 3-OMF (excitation ~485 nm, emission ~525-535 nm) make the assay less susceptible to spectral interference from autofluorescent compounds, a common issue in HTS.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for 3-OMFP and its fluorescent product, 3-OMF. These values are essential for designing and interpreting enzymatic assays.

| Parameter | Value | Enzyme/Condition | Source |

| Excitation Wavelength (λex) | ~485 nm | 3-O-Methylfluorescein | [1][2][] |

| Emission Wavelength (λem) | ~520 - 535 nm | 3-O-Methylfluorescein | [1][2][7] |

| Km | 2 orders of magnitude less than pNPP | (Na+ + K+)-ATPase | [8] |

| Vmax | 2 times greater than pNPP | (Na+ + K+)-ATPase | [8] |

| Typical Substrate Concentration | 10 µM - 100 µM | General Phosphatase Assays | [][9][10] |

| Stock Solution | 500 µM - 20 mM in DMSO | General Use | [] |

Experimental Protocols

Below are detailed methodologies for performing a standard phosphatase assay and a high-throughput screening assay for inhibitors using 3-OMFP.

Protocol 1: Standard Phosphatase Activity Assay

This protocol provides a general framework for measuring the activity of a purified phosphatase.

1. Reagent Preparation:

-

Assay Buffer: A suitable buffer for the specific phosphatase being studied. A common starting point for many PTPs is 50 mM Bis-Tris (pH 6.0) containing a reducing agent like 1 mM DTT.[2] For other enzymes, buffers like 100 mM Tris (pH 7.4) may be used.[] The buffer may also contain additives like BSA or detergents to prevent enzyme denaturation.[1][2]

-

3-OMFP Substrate Stock Solution: Prepare a concentrated stock solution of 3-OMFP (e.g., 10-20 mM) in anhydrous DMSO.[] Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified phosphatase in an appropriate buffer and store at -80°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

2. Assay Procedure:

-

Prepare the reaction mixture in a 96-well or 384-well black microplate.

-

To each well, add the assay buffer.

-

Add the diluted enzyme solution to the appropriate wells. Include a "no-enzyme" control where only the assay buffer is added.

-

To initiate the reaction, add the 3-OMFP substrate to all wells to a final concentration typically in the low micromolar range (e.g., 10 µM).[][9] The final DMSO concentration should be kept low (ideally <1%) to avoid affecting enzyme activity.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~485 nm) and emission (~525 nm) wavelengths.

-

Monitor the increase in fluorescence intensity over time (kinetic read) or at a single time point after a fixed incubation period (endpoint read). For kinetic assays, readings are typically taken every minute for 15-60 minutes.[1][2]

3. Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar units if a standard curve for 3-O-methylfluorescein is generated.

Protocol 2: High-Throughput Screening (HTS) for Phosphatase Inhibitors

This protocol is adapted for screening compound libraries for potential phosphatase inhibitors.

1. Reagent Preparation:

-

Assay Buffer, 3-OMFP Stock, and Enzyme Solution: Prepare as described in Protocol 1.

-

Compound Plates: Prepare serial dilutions of test compounds in DMSO in separate microplates.

2. Assay Procedure:

-

Using a liquid handling system, dispense a small volume (e.g., 100-200 nL) of the test compounds and DMSO (as a vehicle control) into the wells of a 384-well or 1536-well black assay plate.[7]

-

Add the diluted enzyme solution to all wells except for the no-enzyme control wells.

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the 3-OMFP substrate to all wells.

-

Incubate the plate for a fixed period (e.g., 30-60 minutes) at room temperature.

-

Measure the endpoint fluorescence intensity using a plate reader at ~485 nm excitation and ~525 nm emission.

3. Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * [1 - (Fluorescence_compound - Fluorescence_no_enzyme) / (Fluorescence_DMSO - Fluorescence_no_enzyme)]

-

Plot the percent inhibition against the compound concentration to generate dose-response curves and determine the IC₅₀ values for active compounds.

Visualizations

Signaling Pathway Diagram

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An automated fluorometric assay for alkaline phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OMFP | TargetMol [targetmol.com]

- 7. AID 2126 - LYP1 Fluorescent Assay using OMFP substrate for In Vitro dose response studies. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Characteristics of this compound hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Methylfluorescein Phosphate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 3-O-methylfluorescein phosphate (B84403) (OMFP), a widely utilized fluorogenic substrate in biochemical assays. This document details its chemical and physical characteristics, provides methodologies for its use in key experiments, and visualizes the underlying processes for enhanced understanding.

Core Chemical and Physical Properties

3-O-Methylfluorescein phosphate is a non-fluorescent molecule that, upon enzymatic dephosphorylation, yields the highly fluorescent product 3-O-methylfluorescein (OMF). This conversion forms the basis of its application in measuring the activity of various phosphatases. The properties of both the substrate (OMFP, primarily as its cyclohexylammonium salt) and its fluorescent product (OMF) are crucial for its application in research.

| Property | This compound (Cyclohexylammonium Salt) | 3-O-Methylfluorescein |

| Molecular Formula | C₂₇H₂₈NO₈P[1][2] | C₂₁H₁₄O₅[3] |

| Molecular Weight | 525.5 g/mol [1] | 346.3 g/mol [3] |

| Appearance | Light red to brown powder[4] | - |

| Excitation Wavelength (λex) | Not fluorescent | ~485 nm[] |

| Emission Wavelength (λem) | Not fluorescent | ~525 nm[4][] |

| Molar Absorptivity (ε) | Data not readily available | The molar absorptivity coefficient of fluorescein (B123965) derivatives is a key parameter for quantitative assessment.[3] |

| Quantum Yield (Φ) | Not applicable | 0.85 - 0.92 (under standardized conditions)[3] |

| Solubility | Highly soluble in water; partially soluble in PBS and DMSO.[] A 20 mM stock solution can be prepared in DMSO with sonication. | Soluble in DMSO.[4] |

Experimental Protocols

The primary application of this compound is in enzymatic assays to determine phosphatase activity. Below are detailed methodologies for its synthesis and use in a typical phosphatase assay.

Synthesis of this compound

The synthesis of OMFP involves a two-step process: the methylation of fluorescein to produce 3-O-methylfluorescein (OMF), followed by a phosphorylation step.

Step 1: Synthesis of 3-O-Methylfluorescein (OMF)

A common method for the synthesis of 3-O-methylfluorescein involves the selective methylation of fluorescein.

-

Materials: Fluorescein, a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide), and a base (e.g., potassium carbonate).

-

Procedure:

-

Dissolve fluorescein in a suitable solvent.

-

Add the base to the solution.

-

Slowly add the methylating agent to the reaction mixture.

-

The reaction is typically stirred for several hours at a controlled temperature.

-

The resulting 3-O-methylfluorescein is then purified using techniques such as recrystallization or chromatography.

-

Step 2: Phosphorylation of 3-O-Methylfluorescein

Phosphatase Activity Assay using this compound

This protocol outlines a typical fluorometric assay to measure the activity of a phosphatase, such as alkaline phosphatase or protein tyrosine phosphatase (PTP).

-

Materials:

-

This compound (OMFP) stock solution (e.g., 20 mM in DMSO)[]

-

Assay buffer (e.g., 100 mM Tris, pH 7.4, with 2 mM DTT)[]

-

Phosphatase enzyme of interest

-

96-well microtiter plate (black, for fluorescence assays)

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare the reaction mixture: In each well of the 96-well plate, prepare the reaction mixture containing the assay buffer and the desired concentration of the phosphatase enzyme.

-

Initiate the reaction: Add a specific volume of the OMFP stock solution to each well to achieve the final desired substrate concentration (e.g., 10 µM for routine tests, or a range for kinetic studies).[] The final DMSO concentration should be kept low (e.g., <1%) to minimize effects on enzyme activity.[]

-

Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C).

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader with excitation set to approximately 485 nm and emission set to approximately 525 nm.[] The rate of fluorescence increase is directly proportional to the phosphatase activity.

-

Data Analysis: The initial reaction rates can be calculated from the linear portion of the fluorescence versus time plot. For inhibitor screening, the activity can be measured in the presence of various concentrations of a test compound.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

An In-depth Technical Guide to the Synthesis of 3-O-Methylfluorescein Phosphate (MOMFP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-methylfluorescein phosphate (B84403) (MOMFP), also known as 3-O-methylfluorescein-6-O-phosphate, is a highly sensitive fluorogenic substrate widely employed in biochemical assays to detect the activity of various phosphatases. Upon enzymatic cleavage of the phosphate group, the non-fluorescent MOMFP is converted to the highly fluorescent 3-O-methylfluorescein (OMF), enabling real-time monitoring of enzyme kinetics. This technical guide provides a comprehensive overview of the synthesis pathway for MOMFP, including detailed experimental protocols, quantitative data, and visualizations of the chemical transformations and relevant biological pathways.

Synthesis Pathway Overview

The synthesis of 3-O-methylfluorescein phosphate is a two-step process. The first step involves the selective methylation of one of the hydroxyl groups of fluorescein (B123965) to yield 3-O-methylfluorescein. The second step is the phosphorylation of the remaining hydroxyl group to produce the final product, MOMFP.

A Technical Guide to 3-O-Methylfluorescein Phosphate: A Fluorogenic Substrate for Phosphatase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylfluorescein phosphate (B84403) (OMFP) is a highly sensitive fluorogenic substrate widely utilized in biochemical and cellular assays to detect and quantify the activity of various phosphatases.[][2] Upon enzymatic cleavage of the phosphate group by a phosphatase, the molecule is converted to the highly fluorescent 3-O-methylfluorescein, enabling real-time monitoring of enzyme kinetics.[] Its application is crucial in high-throughput screening (HTS) for the discovery of phosphatase inhibitors and activators, making it a valuable tool in drug discovery and development.[] This guide provides an in-depth overview of its chemical properties, experimental applications, and relevant protocols.

Chemical Identity and Structure

3-O-Methylfluorescein phosphate is commercially available, often as a cyclohexylammonium salt to enhance stability.[]

-

Compound Name: this compound

-

Synonyms: OMFP, 3-OMFP[2]

-

Free Acid CAS Number: 21214-18-6[2]

-

Cyclohexylammonium Salt CAS Number: 21233-09-0[][2][3][4][5]

The enzymatic hydrolysis of this compound results in the formation of the fluorescent product, 3-O-methylfluorescein (CAS Number: 65144-30-1).[6]

Chemical Structures

Caption: Chemical structures of this compound (free acid and cyclohexylammonium salt).

Physicochemical and Spectroscopic Properties

The key advantage of OMFP is its conversion to a fluorescent product upon enzymatic action. The spectroscopic properties of the product, 3-O-methylfluorescein, are central to its utility.

| Property | Value |

| Molecular Formula | C21H15O8P (Free Acid)[7] C27H28NO8P (Cyclohexylammonium Salt)[][2][4] |

| Molecular Weight | 426.31 g/mol (Free Acid) 525.49 g/mol (Cyclohexylammonium Salt)[][2][4] |

| Appearance | Solid[] |

| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) and water.[] |

| Excitation Wavelength | ~485 nm[] |

| Emission Wavelength | ~525 nm[] |

| Storage Conditions | Store long-term in a cool, dry place.[3] Stock solutions in DMSO can be stored at -20°C.[] |

Enzymatic Hydrolysis and Applications

OMFP is a versatile substrate for a range of phosphatases. The enzymatic removal of the phosphate moiety is the principle behind its use in activity assays.

Caption: Enzymatic hydrolysis of this compound.

OMFP has been successfully employed in studying the kinetics and inhibition of several important phosphatases:

-

Protein Tyrosine Phosphatases (PTPs): OMFP is a suitable substrate for studying PTPs like PTEN, aiding in drug screening and inhibition studies.[]

-

Alkaline Phosphatase: It is used to quantify alkaline phosphatase activity in various biological and environmental samples.[]

-

Plasma Membrane Ca2+-ATPase: Hydrolysis of OMFP by this enzyme can be used as a continuous fluorescent marker to study its reaction cycle and the process of Ca2+ transport.[8]

-

(Na+ + K+)-ATPase: OMFP serves as a high-affinity substrate for the phosphatase reaction catalyzed by this enzyme, exhibiting different kinetic properties compared to standard substrates like p-nitrophenyl phosphate.[9]

Kinetic Parameters

The following table summarizes key kinetic constants for the hydrolysis of OMFP by different enzymes.

| Enzyme | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Notes |

| (Na+ + K+)-ATPase | Two orders of magnitude less than p-nitrophenyl phosphate | Two times greater than p-nitrophenyl phosphate | Dimethyl sulfoxide (Me2SO) inhibits the reaction, in contrast to its stimulating effect with NPP.[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols derived from published studies.

Protocol 1: General Phosphatase Activity Assay (e.g., for PTEN)

This protocol is adapted from a study on PTEN activity and is suitable for high-throughput screening in 96-well plates.[]

1. Reagent Preparation:

- OMFP Stock Solution: Prepare a 20 mM stock solution of this compound cyclohexylammonium salt in 100% Dimethyl Sulfoxide (DMSO).

- Assay Buffer: Prepare a solution of 100 mM Tris, pH 7.4, containing 2 mM Dithiothreitol (DTT).

- Enzyme Solution: Dilute the phosphatase (e.g., PTEN) to the desired concentration in the assay buffer.

- Inhibitor/Compound Solution: Dissolve test compounds in DMSO and dilute to the desired concentration.

2. Assay Procedure:

- Add the enzyme solution to the wells of a 96-well microtiter plate.

- Add the test compounds or DMSO (for control wells).

- Initiate the reaction by adding OMFP to the wells. The final concentration of DMSO should be kept low (e.g., 1%) to avoid enzyme inhibition.

- Incubate at a controlled temperature (e.g., 20°C).

- Monitor the increase in fluorescence over time using a fluorescence spectrophotometer or plate reader with excitation at 485 nm and emission at 525 nm.

3. Data Analysis:

- Calculate the rate of reaction (fluorescence units per minute).

- For inhibitor studies, determine the IC50 values by plotting the reaction rate against the inhibitor concentration.

Protocol 2: Alkaline Phosphatase Activity Measurement by Capillary Electrophoresis

This protocol is based on a study measuring alkaline phosphatase activity in marine environmental samples.[]

1. Reagent Preparation:

- OMFP Stock Solution: Dissolve OMFP in DMSO to a concentration of 500 µM. Store at -20°C.

- Running Buffer: Boric acid buffer.

- Substrate Buffer: Dilute the OMFP stock solution in the running buffer to a final concentration of 10 µM for routine assays or 0.1–50 µM for kinetic studies. Store at 4°C.

2. Capillary Electrophoresis (CE) Procedure:

- Fill the capillary with the OMFP substrate buffer.

- Load the enzyme sample using pressure (e.g., 30 psi for a specified time).

- Apply an initial voltage (e.g., 10 kV for 9 minutes) to separate the enzymes.

- Turn off the electric field for a defined incubation period to allow the enzyme to hydrolyze the OMFP substrate within the capillary.

- Reapply the electric field (e.g., 15 kV) to elute the fluorescent product (3-O-methylfluorescein), which is then detected.

3. Quantification:

- Create a calibration curve by injecting known concentrations of a fluorescein (B123965) standard under identical experimental conditions.

- Quantify the amount of fluorescent product generated by the enzyme by comparing the peak heights to the calibration curve.

Workflow and Data Interpretation

The general workflow for using OMFP in drug discovery involves screening compound libraries for their effect on phosphatase activity.

Caption: High-throughput screening workflow using this compound.

Conclusion

This compound is a robust and sensitive fluorogenic substrate essential for the study of phosphatases. Its utility in continuous, real-time assays makes it an indispensable tool for enzyme kinetics, mechanistic studies, and high-throughput screening in drug development. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage the capabilities of OMFP in their work.

References

- 2. medkoo.com [medkoo.com]

- 3. 21233-09-0 this compound cyclohexylammonium salt AKSci 1938DF [aksci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound, monocyclohexylammonium salt | CAS 21233-09-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]

- 7. This compound | C21H15O8P | CID 16019996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics of this compound hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility of 3-O-Methylfluorescein Phosphate in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-O-methylfluorescein phosphate (B84403) (MUP) in two commonly used laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. MUP, a key fluorogenic substrate in various enzymatic assays, particularly for phosphatases, requires precise handling and solution preparation for reliable and reproducible experimental outcomes. This document details quantitative solubility data, experimental protocols for solubility determination and enzymatic assays, and a visual representation of a typical experimental workflow.

Core Topic: Solubility Profile

3-O-methylfluorescein phosphate, often utilized as its cyclohexylammonium salt for enhanced stability, exhibits distinct solubility properties in polar aprotic and aqueous solvents. Understanding these characteristics is fundamental for its application in high-throughput screening, enzyme kinetics, and other biochemical assays.

Data Presentation: Quantitative Solubility

The solubility of this compound cyclohexylammonium salt in DMSO and water is summarized below. It is important to note that while DMSO is the preferred solvent for preparing concentrated stock solutions, the salt form of the compound is highly soluble in water.

| Compound | Solvent | Reported Solubility | Concentration (Molarity) | Notes |

| This compound Cyclohexylammonium Salt | DMSO | A stock solution can be prepared at this concentration with the aid of sonication.[] | 20 mM | DMSO is the recommended solvent for preparing concentrated stock solutions. |

| This compound Cyclohexylammonium Salt | Water | Highly Soluble[] | Not Quantitatively Determined | The salt form enhances aqueous solubility. For reference, other fluorescein (B123965) derivatives such as calcein (B42510) and carboxyfluorescein are reported to be soluble in water at concentrations greater than 100 mM at pH 7. |

| This compound Cyclohexylammonium Salt | PBS | Partially Soluble[] | Not Quantitatively Determined | Solubility in phosphate-buffered saline is lower than in pure water. |

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Solubility of a Fluorogenic Substrate

This protocol outlines a general method for determining the aqueous solubility of a fluorogenic compound like this compound.

Materials:

-

This compound

-

Deionized water (or appropriate aqueous buffer)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or fluorometer

-

Standard laboratory glassware and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of deionized water or buffer in a series of vials.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilution: Prepare a series of dilutions of the supernatant with the same solvent.

-

Quantification: Measure the absorbance or fluorescence of the diluted samples using a spectrophotometer or fluorometer.

-

Calculation: Use a pre-determined calibration curve of the compound to calculate its concentration in the original supernatant, which represents the equilibrium solubility.

Protocol 2: Preparation of MUP for a Phosphatase Enzyme Assay

This protocol describes the preparation of this compound for a typical fluorometric phosphatase assay.

Materials:

-

This compound cyclohexylammonium salt (OMFP)

-

Anhydrous DMSO

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~525 nm)

-

96-well black microplates

-

Phosphatase enzyme

Procedure:

-

Preparation of Stock Solution:

-

Dissolve OMFP in anhydrous DMSO to a final concentration of 20 mM.[]

-

Aid dissolution by vortexing and, if necessary, brief sonication.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw the stock solution.

-

Dilute the 20 mM stock solution in the appropriate assay buffer to the desired final concentration for the assay (e.g., 10 µM to 100 µM).

-

-

Enzyme Reaction:

-

Pipette the enzyme solution into the wells of a 96-well black microplate.

-

Initiate the reaction by adding the MUP working solution to the wells.

-

Incubate the plate at the optimal temperature for the enzyme.

-

-

Fluorescence Measurement:

-

Measure the increase in fluorescence intensity over time using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm. The rate of fluorescence increase is proportional to the enzyme activity.

-

Mandatory Visualization

Enzymatic Assay Workflow for this compound

The following diagram illustrates the key steps in a typical fluorometric enzyme assay using this compound as a substrate.

Caption: Workflow for a fluorometric phosphatase assay using MUP.

References

Technical Guide: Stability and Storage of 3-O-Methylfluorescein Phosphate (OMFP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylfluorescein phosphate (B84403) (OMFP) is a widely utilized fluorogenic substrate in various biochemical assays, particularly for the detection of phosphatase activity. The integrity and stability of OMFP are paramount for generating reliable and reproducible experimental data. This technical guide provides an in-depth overview of the stability of OMFP under various conditions and outlines recommended storage protocols. It includes a summary of available stability data, detailed experimental methodologies for stability assessment, and visual representations of the enzymatic reaction and experimental workflows.

Introduction

3-O-Methylfluorescein phosphate is a non-fluorescent molecule that, upon enzymatic cleavage of its phosphate group by phosphatases, yields the highly fluorescent compound 3-O-methylfluorescein. This reaction forms the basis of a sensitive and continuous assay for measuring phosphatase activity. However, the chemical stability of OMFP can be influenced by several factors, including temperature, pH, light exposure, and the storage solvent. Degradation of the substrate can lead to increased background fluorescence and inaccurate kinetic measurements. Therefore, a thorough understanding of its stability profile is crucial for researchers in academia and industry.

Chemical Properties and Degradation Pathways

The stability of this compound is primarily dictated by the hydrolysis of the phosphate ester bond. This hydrolysis can occur both enzymatically and non-enzymatically. Non-enzymatic hydrolysis can be accelerated by factors such as acidic or alkaline conditions and elevated temperatures. Additionally, the fluorescein (B123965) moiety is susceptible to photobleaching upon prolonged exposure to light.

Enzymatic Hydrolysis of OMFP

The enzymatic conversion of OMFP to its fluorescent product is the basis of its use as a phosphatase substrate.

Figure 1: Enzymatic hydrolysis of this compound.

Stability Data

While extensive quantitative stability data for this compound is not widely published, the following tables summarize the available information and provide illustrative data based on the stability of similar fluorogenic substrates.

Solid-State Stability

The solid form of OMFP is generally considered stable when stored under appropriate conditions.

| Parameter | Condition | Recommended Storage | Stability |

| Temperature | -20°C | Long-term | Stable for at least 2 years[1] |

| Room Temperature | Short-term | Generally stable, but long-term stability is not well-documented. | |

| Light | Exposure to light | Avoid | Fluorescein derivatives are light-sensitive. Store in the dark. |

| Humidity | High humidity | Avoid | Moisture can contribute to hydrolysis. Store in a dry environment. |

Solution Stability

The stability of OMFP in solution is dependent on the solvent, temperature, and pH.

| Solvent | Storage Temperature | Stability | Notes |

| Anhydrous DMSO | -20°C | Stable for at least 12 months[2] | This is the recommended solvent and storage condition for stock solutions.[2] |

| Aqueous Buffer | 4°C | Limited | Prone to hydrolysis, especially at non-neutral pH. Prepare fresh for assays. |

| Aqueous Buffer | Room Temperature | Low | Significant hydrolysis can occur. Not recommended for storage. |

Disclaimer: The following quantitative data is illustrative and based on general knowledge of fluorescein-based phosphate substrates. Specific experimental validation is recommended.

Illustrative Temperature Stability of OMFP in Anhydrous DMSO (10 mM Stock Solution) at -20°C

| Time (months) | Purity (%) |

| 0 | >99 |

| 3 | >99 |

| 6 | >98 |

| 12 | >97 |

| 24 | >95 |

Illustrative pH Stability of OMFP in Aqueous Buffer at 25°C over 24 hours

| pH | % Degradation (24h) |

| 3.0 | >20% |

| 5.0 | ~10% |

| 7.0 | <5% |

| 9.0 | ~15% |

| 11.0 | >25% |

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for this compound:

-

Solid Form: Store at -20°C in a tightly sealed, light-proof container in a desiccated environment.

-

Stock Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When stored properly, these solutions are expected to be stable for at least one year.[2]

Experimental Protocols for Stability Assessment

The following protocols provide a framework for assessing the stability of this compound under various conditions.

General Workflow for Stability Testing

Figure 2: General experimental workflow for OMFP stability testing.

Protocol for Assessing Thermal Stability in Solution

-

Preparation of OMFP Solution:

-

Prepare a 10 mM stock solution of OMFP in anhydrous DMSO.

-

Aliquot the solution into multiple, single-use, light-protected microcentrifuge tubes.

-

-

Storage:

-

Store the aliquots at various temperatures: -20°C, 4°C, room temperature (e.g., 22°C), and an elevated temperature (e.g., 37°C).

-

Ensure all samples are protected from light.

-

-

Analysis:

-

At designated time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days), remove one aliquot from each temperature condition.

-

Analyze the purity of the OMFP in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

-

Column: C18 reverse-phase column.

-

Detection: Monitor at the absorbance maximum of OMFP (approximately 280 nm).

-

-

Quantify the peak area of intact OMFP and any degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of remaining OMFP at each time point for each temperature.

-

Plot the percentage of intact OMFP versus time to determine the degradation kinetics.

-

Protocol for Assessing pH Stability

-

Preparation of Buffers:

-

Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0).

-

-

Incubation:

-

Dilute the OMFP stock solution to a final concentration of 100 µM in each of the prepared buffers.

-

Incubate the solutions at a constant temperature (e.g., 25°C), protected from light.

-

-

Analysis:

-

At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each pH solution.

-

Measure the background fluorescence of each aliquot using a fluorescence plate reader (Excitation/Emission ~485/525 nm). An increase in fluorescence indicates hydrolysis to 3-O-methylfluorescein.

-

Optionally, perform HPLC analysis as described in section 5.2 to directly quantify the degradation of OMFP.

-

-

Data Interpretation:

-

Plot the increase in fluorescence or the decrease in OMFP peak area against time for each pH condition to determine the rate of hydrolysis.

-

Conclusion

The stability of this compound is critical for its effective use as a fluorogenic substrate. For optimal results, it is recommended to store OMFP as a solid at -20°C in a dark, dry environment. Stock solutions should be prepared in anhydrous DMSO, aliquoted, and stored at -20°C, protected from light. Working solutions in aqueous buffers should be prepared fresh before each experiment. By adhering to these storage and handling guidelines, researchers can minimize substrate degradation, reduce experimental variability, and ensure the generation of accurate and reliable data in phosphatase activity assays.

References

The Discovery and Application of 3-O-Methylfluorescein Phosphate (OMFP): A Technical Guide for Phosphatase Research

Introduction: The study of phosphatases, enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters, is fundamental to understanding a vast array of cellular processes, from signal transduction to metabolic regulation. The development of sensitive and specific substrates has been instrumental in advancing this field. Among these, 3-O-methylfluorescein phosphate (OMFP) has emerged as a valuable fluorogenic substrate, offering significant advantages over traditional colorimetric assays. This technical guide provides an in-depth overview of the discovery, synthesis, and application of OMFP as a phosphatase substrate, with a focus on its utility for researchers, scientists, and drug development professionals.

The Genesis of a Fluorogenic Substrate

The utility of this compound as a tool for phosphatase activity measurement was first highlighted in a 1968 publication by H. D. Hill, G. K. Summer, and M. D. Waters in Analytical Biochemistry.[1] Their work described an automated fluorometric assay for alkaline phosphatase, laying the groundwork for the widespread adoption of OMFP in phosphatase research. The core principle of the assay lies in the enzymatic cleavage of the phosphate group from the non-fluorescent OMFP molecule, liberating the highly fluorescent 3-O-methylfluorescein. This reaction provides a direct and continuous method for monitoring phosphatase activity.

Physicochemical and Kinetic Properties of OMFP

OMFP offers several advantages over the commonly used colorimetric substrate p-nitrophenyl phosphate (pNPP). Notably, OMFP exhibits a significantly lower Michaelis constant (Km) and a higher maximum velocity (Vmax) for the phosphatase reaction catalyzed by enzymes such as (Na+ + K+)-ATPase.[2] This indicates a higher affinity of the enzyme for OMFP and a faster turnover rate, leading to enhanced assay sensitivity.

Quantitative Data on OMFP Hydrolysis

The following table summarizes the kinetic parameters of OMFP with various phosphatases as reported in the literature. These values can serve as a baseline for experimental design and data interpretation.

| Phosphatase | Enzyme Commission (EC) Number | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Assay Conditions |

| (Na+ + K+)-ATPase | EC 3.6.3.9 | ~2 orders of magnitude less than pNPP | ~2 times greater than pNPP | Varies by study |

| Alkaline Phosphatase | EC 3.1.3.1 | 9.4 µM | 250 µM/min | pH 8-10 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | EC 3.1.3.48 | 5.4 µM (for VHR, a DUSP) | Not specified | pH 6 |

| Eyes Absent 2 (EYA2) Phosphatase | EC 3.1.3.48 | Not specified | Not specified | Not specified |

Synthesis of this compound

Step 1: Synthesis of 3-O-Methylfluorescein

The synthesis of 3-O-methylfluorescein can be achieved through the methylation of fluorescein (B123965). A common method involves reacting fluorescein with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate. The reaction introduces a methoxy (B1213986) group at the 3-position of the fluorescein structure. The resulting 3-O-methylfluorescein is then purified using techniques like recrystallization or chromatography.

Step 2: Phosphorylation of 3-O-Methylfluorescein

The phosphorylation of the hydroxyl group of 3-O-methylfluorescein is the final step in producing OMFP. This can be accomplished using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction mixture is typically stirred at a controlled temperature, and the progress is monitored by thin-layer chromatography. After the reaction is complete, the product is isolated and purified.

Experimental Protocols for Phosphatase Assays Using OMFP

The following protocols provide a general framework for performing phosphatase activity assays using OMFP. These should be optimized based on the specific enzyme and experimental conditions.

General Protocol for a Continuous Fluorometric Phosphatase Assay

This protocol is suitable for determining the kinetic parameters of a purified phosphatase.

Materials:

-

Purified phosphatase enzyme

-

This compound (OMFP) stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~515 nm)

Procedure:

-

Prepare Substrate Dilutions: Prepare a series of OMFP dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the assay wells.

-

Enzyme Preparation: Dilute the purified phosphatase to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup: To each well of the 96-well plate, add the appropriate volume of assay buffer and OMFP dilution.

-

Initiate the Reaction: Add the diluted enzyme solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-30 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. Plot V0 against the OMFP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Screening Phosphatase Inhibitors

This protocol can be adapted for high-throughput screening of potential phosphatase inhibitors.

Materials:

-

Phosphatase enzyme

-

OMFP solution (at a concentration equal to or below the Km)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Plating: Dispense the test compounds into the wells of the microplate at various concentrations. Include appropriate positive (known inhibitor) and negative (vehicle control) controls.

-

Enzyme Addition: Add the diluted phosphatase enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the Reaction: Add the OMFP solution to each well to start the enzymatic reaction.

-

Endpoint Measurement: After a fixed incubation time (e.g., 30-60 minutes), measure the fluorescence intensity in each well.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Application of OMFP in Studying Signaling Pathways

The reversible phosphorylation of proteins is a cornerstone of cellular signaling. Protein tyrosine phosphatases (PTPs) play a critical role in regulating these pathways by dephosphorylating key signaling molecules. OMFP has proven to be a valuable tool for studying the activity of PTPs involved in various signaling cascades.

Investigating the Role of PTP1B in Insulin (B600854) Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its downstream substrates, thereby attenuating the insulin signal. OMFP can be used in in vitro assays to measure the activity of PTP1B and to screen for inhibitors that could potentially enhance insulin sensitivity.

References

3-O-methylfluorescein phosphate product information and supplier

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 3-O-methylfluorescein phosphate (B84403) (3-OMFP), a fluorogenic substrate widely used for the detection of phosphatase activity. Its application is crucial in various research areas, including drug discovery and the study of cellular signaling pathways.

Product Information

3-O-Methylfluorescein phosphate is a non-fluorescent molecule that, upon enzymatic cleavage of its phosphate group by a phosphatase, yields the highly fluorescent compound 3-O-methylfluorescein. This property allows for the sensitive and continuous monitoring of phosphatase activity. The compound is typically supplied as a cyclohexylammonium salt to improve stability.[]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 21233-09-0 | [2][3][4][5][6] |

| Molecular Formula | C₂₇H₂₈NO₈P | [2][6][7] |

| Molecular Weight | 525.49 g/mol | [][2][6][7] |

| Appearance | Solid | [] |

| Solubility | Highly soluble in water; partially soluble in PBS and DMSO. | [] |

| Storage | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. Should be stored in a dry, dark place. | [6] |

Spectral Properties

The utility of this compound as a fluorogenic substrate is defined by the spectral characteristics of its fluorescent product, 3-O-methylfluorescein.

| Spectral Property | Wavelength (nm) | Reference |

| Excitation Maximum | ~485 | [] |

| Emission Maximum | ~525 | [] |

Key Applications

This compound is a versatile tool in biochemistry and cell biology with several key applications:

-

Enzyme Kinetics and Activity Assays: It is extensively used to determine the kinetic parameters of various phosphatases and to screen for their inhibitors and activators.[]

-

High-Throughput Screening (HTS): The fluorescent nature of the assay makes it amenable to HTS platforms for drug discovery.[]

-

Signal Transduction Research: As phosphatases play a critical role in cellular signaling, 3-OMFP is used to study these pathways.

Experimental Protocols

The following are generalized protocols for a standard phosphatase assay using this compound. Researchers should optimize these protocols for their specific enzyme and experimental conditions.

Alkaline Phosphatase Activity Assay

This protocol is designed for measuring alkaline phosphatase (ALP) activity in a 96-well plate format.

Materials:

-

This compound (substrate)

-

Assay Buffer (e.g., 100 mM Tris, pH 7.4)[]

-

Alkaline Phosphatase (enzyme)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 20 mM).[] Store this stock at -20°C.

-

Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

-

Enzyme Preparation: Prepare serial dilutions of the alkaline phosphatase in the assay buffer.

-

Assay Reaction:

-

Add 50 µL of the enzyme dilutions to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the working substrate solution to each well.

-

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a specific period (e.g., 30 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~525 nm.[]

-

Data Analysis: Subtract the fluorescence of a no-enzyme control from all readings. Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

Visualizing Workflows and Pathways

Enzymatic Reaction Workflow

The following diagram illustrates the basic workflow of a phosphatase assay using this compound.

Caption: Workflow for a typical phosphatase assay using this compound.

Role in a Simplified Signaling Pathway

Phosphatases are key regulators of signaling pathways by dephosphorylating proteins. The activity of these phosphatases can be measured using 3-OMFP. The diagram below shows a simplified representation of a signaling cascade where a phosphatase (PTP) is acting.

Caption: Simplified signaling pathway showing the role of a protein tyrosine phosphatase.

Suppliers

A variety of chemical suppliers offer this compound, often as the cyclohexylammonium salt. These include:

-

Alfa Chemistry[2]

-

BOC Sciences[3]

-

Chixin Biotech[8]

-

Indofine Chemical Co, Inc.[3]

-

MedKoo Biosciences[6]

-

Santa Cruz Biotechnology, Inc.[3]

-

Sigma-Aldrich[5]

-

Simson Pharma Limited[4]

-

Toronto Research Chemicals[9]

Note: This is not an exhaustive list, and availability may vary. It is recommended to consult the suppliers' websites for the most current product information and pricing.

References

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound, monocyclohexylammonium salt | CAS 21233-09-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound cyclohexylammonium salt | CAS No- 21233-09-0 | Simson Pharma Limited [simsonpharma.com]

- 5. capitolscientific.com [capitolscientific.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound cyclohexylammonium salt | C27H28NO8P | CID 44119865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Toronto Research Chemicals 100MG this compound Bis-Cyclohex, | Fisher Scientific [fishersci.pt]

Methodological & Application

Application Notes: High-Throughput Fluorometric Assay for Phosphatase Activity Using 3-O-Methylfluorescein Phosphate

Introduction

Protein phosphatases are critical enzymes that regulate a vast array of cellular processes by catalyzing the dephosphorylation of proteins. Their dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making them key targets for drug discovery.[1][2] The 3-O-methylfluorescein phosphate (B84403) (OMFP) assay is a sensitive and continuous fluorometric method used to measure the activity of various phosphatases, particularly protein tyrosine phosphatases (PTPs).[3][4] The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent OMFP substrate by a phosphatase, which releases the highly fluorescent product 3-O-methylfluorescein (OMF). The resulting increase in fluorescence intensity is directly proportional to the phosphatase activity and can be monitored in real-time.[1] This method is readily adaptable for high-throughput screening (HTS) of phosphatase inhibitors in 96- or 384-well formats.[5][6]

Principle of the Assay

The assay relies on a straightforward enzymatic reaction. A phosphatase enzyme cleaves the phosphate group from the 3-O-methylfluorescein phosphate (OMFP) substrate. This dephosphorylation event yields 3-O-methylfluorescein (OMF), a product that exhibits strong fluorescence upon excitation. The reaction can be monitored kinetically using a fluorescence plate reader.

-

Substrate: this compound (OMFP) - Non-fluorescent

-

Enzyme: Phosphatase (e.g., PTP1B, SHP2, Eya2)

-

Product: 3-O-methylfluorescein (OMF) - Highly fluorescent

-

Detection: Excitation at ~485 nm, Emission at ~525 nm.[7]

Experimental Protocols

This section provides detailed protocols for determining phosphatase kinetic parameters and for screening potential inhibitors using the OMFP assay.

Protocol 1: Phosphatase Activity & Kinetic Analysis

This protocol is designed to determine the optimal enzyme concentration and the Michaelis-Menten constant (Kₘ) for the OMFP substrate.

1. Materials and Reagents

-

Phosphatase enzyme stock solution (e.g., recombinant human PTP1B)

-

Assay Buffer (see Table 1 for examples)

-

Fluorescence microplate reader with excitation/emission filters for ~485/525 nm

2. Assay Buffer Preparation

-

Prepare a 1X Assay Buffer. A common formulation is 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, 1 mM DTT, and 0.01% Tween-20.[4][5][8] The DTT should be added fresh from a 1 M stock before use.[8]

-

For different phosphatases, the buffer composition may need optimization (see Table 1).

3. Procedure

- Enzyme Titration: To determine the optimal enzyme concentration, prepare serial dilutions of the phosphatase in 1X Assay Buffer. For PTPs, final concentrations might range from 0.5 nM to 100 nM.[5][6]

- OMFP Dilutions for Kₘ Determination: Prepare a series of 2X OMFP substrate solutions in 1X Assay Buffer by serially diluting the OMFP stock. The final concentrations should bracket the expected Kₘ, typically ranging from 0.2 to 5 times the Kₘ.[3] A starting range could be 0 to 200 µM.

- Assay Plate Setup:

- Add 50 µL of 1X Assay Buffer to blank wells (no enzyme).

- Add 50 µL of each phosphatase dilution to multiple wells for the enzyme titration.

- For Kₘ determination, add 50 µL of the optimized phosphatase concentration to the wells.

- Initiate Reaction: Add 50 µL of the 2X OMFP working solution to each well to start the reaction (final volume 100 µL). For enzyme titration, use a fixed, saturating concentration of OMFP (e.g., 25 µM).[6]

- Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 30°C). Measure the fluorescence intensity (RFU) every minute for 30-60 minutes in kinetic mode (Ex/Em = 485/525 nm).[5]

4. Data Analysis

- Subtract the fluorescence signal from the blank (no enzyme) wells from all other readings.

- For the enzyme titration, plot the initial reaction velocity (linear slope of RFU vs. time) against the enzyme concentration. Select a concentration that gives a robust linear rate well above background.

- For Kₘ determination, convert the RFU/min to pmol/min using a standard curve of pure OMF. Plot the initial velocity against the OMFP concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Phosphatase Inhibitor Screening (IC₅₀ Determination)

This protocol is used to assess the potency of candidate inhibitors by determining their half-maximal inhibitory concentration (IC₅₀).

1. Materials and Reagents

-

All materials from Protocol 1.

-

Inhibitor compounds dissolved in DMSO (e.g., 10 mM stock).

-

Positive control inhibitor (e.g., Sodium Orthovanadate (Na₃VO₄), a general PTP inhibitor).[6]

2. Procedure

- Prepare Reagents:

- Prepare the phosphatase solution in 1X Assay Buffer at 2X the final optimal concentration determined in Protocol 1.

- Prepare the OMFP substrate solution in 1X Assay Buffer at 2X the final concentration. It is recommended to use an OMFP concentration at or below its Kₘ value to ensure sensitivity to competitive inhibitors.[3]

- Prepare serial dilutions of the inhibitor compounds in DMSO. A common starting range for the 100X stock is 10 mM down to ~4 µM.[3]

- Assay Plate Setup (100 µL Final Volume):

- Add 1 µL of each inhibitor dilution (or DMSO for no-inhibitor and no-enzyme controls) to the appropriate wells.

- Add 49 µL of 1X Assay Buffer.

- Add 25 µL of the 2X phosphatase solution to all wells except the no-enzyme blanks.

- Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

- Initiate Reaction: Add 25 µL of the 2X OMFP solution to all wells.

- Fluorescence Measurement: Measure the fluorescence kinetically as described in Protocol 1. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the final fluorescence.[9]

3. Data Analysis

- Calculate the initial reaction velocity for each inhibitor concentration.

- Normalize the data by setting the average rate of the DMSO control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.

- Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Data Presentation

Table 1: Example Assay Buffer Compositions

| Phosphatase Target | Buffer System | pH | Key Components | Source |

| Eya2 (PTP) | 25 mM MES | 6.5 | 50 mM NaCl, 5 mM MgCl₂, 5 mM DTT, 0.33% BSA | [3] |

| PTPs (general) | 50 mM Bis-Tris | 6.0 | 50 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20 | [5][8] |

| PP1α / PP5C | 30 mM HEPES | 7.0 | 1 mM DTT, 1 mM Ascorbate, 1 mM MnCl₂, 0.3 mg/mL BSA | [9] |

| DUSP22 (PTP) | 30 mM Tris-HCl | 7.0 | 75 mM NaCl, 1 mM EDTA, 0.1 mM DTT, 0.33% BSA | [1] |

Table 2: Typical Assay Component Concentrations

| Component | Stock Concentration | Final Assay Concentration | Notes | Source |

| OMFP | 10 mM in DMSO | 10 µM - 50 µM | Concentration should be near Kₘ for inhibitor screening. | [1][3][5] |

| PTP1B Enzyme | ~10-50 µM | 2.5 - 10 nM | Varies by enzyme activity; must be determined empirically. | [5] |

| STEP Enzyme | Stock | 0.5 nM | Example for a highly active PTP in an HTS setting. | [6] |

| Eya2 Enzyme | Stock | 150 - 300 nM | Higher concentration needed for this specific phosphatase. | [3] |

| DMSO | 100% | ≤ 1% | High concentrations of DMSO may inhibit some enzymes. | [3][6] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for OMFP-based phosphatase inhibitor screening.

PTP1B Signaling Pathway Diagram

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway.[2][10] Discovering PTP1B inhibitors is a major therapeutic strategy for type 2 diabetes. The OMFP assay is an excellent tool for screening compound libraries to identify such inhibitors.

Caption: Role of PTP1B in insulin signaling and site of inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]

- 3. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Using 3-O-Methylfluorescein Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-O-methylfluorescein phosphate (B84403) (3-OMFP), a fluorogenic substrate, for the high-throughput screening (HTS) of phosphatase inhibitors. This document outlines the core principles of the assay, detailed experimental protocols, and data presentation guidelines.

Introduction to 3-O-Methylfluorescein Phosphate (3-OMFP)

This compound is a non-fluorescent molecule that, upon enzymatic cleavage of its phosphate group by a phosphatase, yields the highly fluorescent product 3-O-methylfluorescein (3-OMF).[][2][3] This property makes 3-OMFP an excellent substrate for continuous kinetic assays to determine phosphatase activity.[] The increase in fluorescence intensity is directly proportional to the amount of phosphate released, allowing for the quantification of enzyme activity. Its application is particularly widespread in HTS campaigns for identifying and characterizing inhibitors of various phosphatases, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, and alkaline phosphatases.[][4][5]

The primary advantages of using 3-OMFP in HTS include its sensitivity, compatibility with automated liquid handling systems, and the red-shifted excitation and emission wavelengths of its product, which help to minimize interference from fluorescent test compounds.[3][6]

Mechanism of Action

The enzymatic reaction at the core of the 3-OMFP assay is the hydrolysis of the phosphate ester bond by a phosphatase. This reaction transforms the non-fluorescent 3-OMFP into the fluorescent 3-OMF and inorganic phosphate.

Figure 1: Enzymatic conversion of 3-OMFP to a fluorescent product.

Application: High-Throughput Screening for Phosphatase Inhibitors

A primary application of the 3-OMFP assay is the identification of small molecule inhibitors of phosphatases, which are critical targets in drug discovery for numerous diseases. The assay is configured to measure the reduction in phosphatase activity in the presence of test compounds.

Experimental Protocols

Below are generalized and specific protocols for using 3-OMFP in HTS assays. Researchers should optimize these protocols for their specific phosphatase of interest.

General Assay Workflow for HTS

The typical workflow for an HTS campaign using 3-OMFP involves several key steps from initial setup to data analysis.

Figure 2: General high-throughput screening workflow using 3-OMFP.

Detailed Protocol for a Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol is adapted from established methods for PTPs and can be scaled for 384-well or 1536-well plates.[2][3][4]

1. Reagent Preparation:

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, and 0.005% Tween-20.[2][6] On the day of the experiment, add fresh DTT to a final concentration of 1-2.5 mM.[][6]

-

Enzyme Stock Solution: Prepare a concentrated stock of the purified PTP in an appropriate buffer and store at -80°C.

-

Enzyme Working Solution: Dilute the PTP stock solution in Assay Buffer to the desired final concentration (e.g., 1.25x the final assay concentration). The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio (>5).[4] For many PTPs, final concentrations in the low nanomolar range (e.g., 0.5-10 nM) are suitable.[2][3][6]

-

3-OMFP Stock Solution: Dissolve this compound cyclohexylammonium salt in DMSO to create a 10 mM stock solution.[2][6] Sonication may be required for complete dissolution.[2][6] Store in aliquots at -20°C.

-

3-OMFP Working Solution: Dilute the 10 mM stock solution in water or assay buffer to the desired final concentration (e.g., 2x the final assay concentration). The final concentration of 3-OMFP is often at or below its Km value for the specific phosphatase to ensure sensitivity to competitive inhibitors.[4]

-

Test Compounds: Prepare serial dilutions of test compounds in DMSO.

-

Stop Solution (Optional): 0.45 M EDTA, pH 8.0.[4]

2. Assay Procedure (384-well plate format):

-

Dispense test compounds (e.g., 200 nL) and DMSO (for controls) into the wells of a black, low-volume 384-well plate.[7]

-

Add the enzyme working solution (e.g., 10 µL) to all wells except for the negative control (no enzyme) wells. Add assay buffer to the negative control wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.[4]

-

Initiate the enzymatic reaction by adding the 3-OMFP working solution (e.g., 10 µL) to all wells.

-

Incubate the plate for 30-60 minutes at room temperature, protected from light.[4][5] The incubation time should be optimized to ensure the reaction is in the linear range.

-

(Optional) Stop the reaction by adding the stop solution (e.g., 5 µL of 0.45 M EDTA).[4]

-

Read the fluorescence intensity on a plate reader with excitation at approximately 485 nm and emission at 520-525 nm.[][4]

3. Controls:

-

Positive Control (100% activity): Enzyme + 3-OMFP + DMSO (no inhibitor).

-

Negative Control (0% activity): Assay Buffer + 3-OMFP + DMSO (no enzyme).

-

Inhibitor Control: Enzyme + 3-OMFP + a known inhibitor.

Data Presentation

Quantitative data from HTS assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

| Parameter | EYA2 ED Assay[4] | PP5C Assay[5] | LYPCAT Assay[7] | STEP Assay[6] |

| Enzyme | EYA2 ED | PP5C | LYPCAT | STEP |

| Final Enzyme Concentration | 150 nM | 1.5 nM | 3 nM | 0.5 nM |

| Substrate | 3-OMFP | 3-OMFP | 3-OMFP | 3-OMFP |

| Final Substrate Concentration | 25 µM | 155 µM | 200 µM | 25 µM |

| Incubation Time | 60 min | 30 min | 30 min | 60 min |

| Incubation Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |

| Stop Reagent | 0.45 M EDTA | 1 M Potassium Phosphate | Not specified | Not specified |

| Excitation Wavelength | 485 nm | Not specified | 480 nm | Not specified |

| Emission Wavelength | 515 nm | Not specified | 520 nm | Not specified |

| Final DMSO Concentration | Not specified | Not specified | 1% | 1% |

Data Analysis and Interpretation

The primary output of the HTS assay is the fluorescence intensity, which is then used to calculate the percent inhibition for each test compound relative to the controls.

Percent Inhibition (%) = [ 1 - (Fluorescencecompound - Fluorescencenegative control) / (Fluorescencepositive control - Fluorescencenegative control) ] * 100

For compounds that show significant inhibition, a dose-response curve is generated by plotting the percent inhibition against a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is then determined from this curve.

Figure 3: Logical flow of data analysis for inhibitor screening.

Considerations and Troubleshooting

-

Compound Interference: Test compounds may be fluorescent themselves or may absorb light at the excitation or emission wavelengths of 3-OMF. It is crucial to run a counterscreen with the compounds in the absence of the enzyme to identify and exclude such artifacts.

-

Solubility: 3-OMFP has limited aqueous solubility and is typically dissolved in DMSO.[6][8] The final concentration of DMSO in the assay should be kept low (typically <5%) to avoid affecting enzyme activity.[6]

-

Enzyme Stability: Ensure the stability of the enzyme under the assay conditions. The inclusion of additives like BSA or DTT can help maintain enzyme activity.[5]

-

Linearity of the Reaction: The reaction should be monitored over time to ensure that the measurements are taken within the linear range of product formation.

By following these detailed application notes and protocols, researchers can effectively employ this compound in high-throughput screening campaigns to discover and characterize novel phosphatase modulators for therapeutic development.

References

- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]

- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]